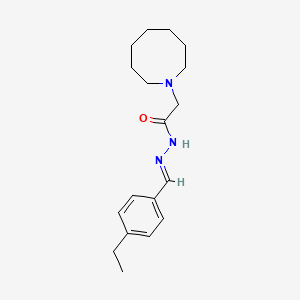![molecular formula C19H31N3O4 B5571807 3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)
3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves complex chemical processes. One study describes the synthesis of a series of these compounds, including 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which were prepared for screening as antihypertensive agents (Caroon et al., 1981). Another study involves the synthesis of similar compounds related to M1 muscarinic agonists (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a spiro[4.5]decan-2-one core. Various studies have explored the crystal structures and molecular conformations of related compounds (Wang et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound and its derivatives are part of a broader class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been synthesized through various methods for pharmacological studies. For instance, research by Caroon et al. (1981) focused on synthesizing a series of these compounds with substitutions at the 8 position to evaluate their antihypertensive activities. This work highlights the chemical versatility and the potential for medicinal chemistry applications of these compounds (Caroon et al., 1981).
- Further structural analysis and synthetic strategies have been developed to explore different substituents and their effects on biological activity. For example, Martin‐Lopez and Bermejo (1998) described the synthesis of azaspiro[4.5]decane systems, providing a foundational understanding of the structural properties of these compounds and their potential for further functionalization (Martin‐Lopez & Bermejo, 1998).
Pharmacological Applications
- The pharmacological interest in these compounds is diverse. Fernandez et al. (2002) synthesized spirolactams as conformationally restricted pseudopeptides, aiming to explore their potential as surrogates for dipeptides in peptide synthesis, which has implications for drug development and therapeutic applications (Fernandez et al., 2002).
- Tsukamoto et al. (1995) focused on a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones as M1 muscarinic agonists, showcasing the compound's relevance in modulating cholinergic receptors, which could have implications for treating cognitive disorders and enhancing memory (Tsukamoto et al., 1995).
Novel Therapeutic Approaches
- The derivatives of 3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one have been explored for their therapeutic potential in various studies. For instance, research on compounds with similar structures showed significant antihypertensive activities and provided insights into their mechanism of action as alpha-adrenergic blockers (Caroon et al., 1981).
- Another important area of research is the compound's inhibitory effect on neural calcium uptake and its protective action against brain edema and memory and learning deficits. This suggests potential therapeutic applications in neuroprotective strategies and the treatment of cognitive impairments (Tóth et al., 1997).
Eigenschaften
IUPAC Name |
3-(3-methylbutyl)-8-[2-(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4/c1-15(2)6-10-22-14-19(26-18(22)25)7-11-20(12-8-19)17(24)13-21-9-4-3-5-16(21)23/h15H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALJXQSWEOWTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2(CCN(CC2)C(=O)CN3CCCCC3=O)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)


![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)
![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)
![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)

![N'-[2-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5571787.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)


![N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5571818.png)